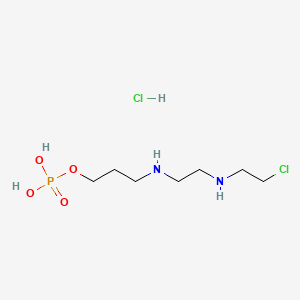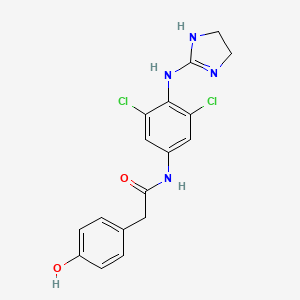
Propanoylagmatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoylagmatine is a secondary carboxamide and a member of guanidines.
科学的研究の応用
1. Dental Applications
Propanol, a monofunctional aldehyde, has been investigated for its potential to enhance the mechanical properties of dental polymers. Studies suggest that propanol can significantly improve various mechanical properties of resin composites, potentially due to its cross-linking ability with different polymers. This finding is relevant for the development of advanced dental materials (Peutzfeldt & Asmussen, 1992).
2. Dermatological Research
Research has shown that emollients in a propanol-based hand rub can significantly reduce irritant contact dermatitis. This finding is important in dermatology and occupational health, especially for professionals who frequently use hand sanitizers (Kampf, Wigger-Alberti, Schoder, & Wilhelm, 2005).
3. Chemotherapy Research
Propofol, a compound structurally related to propanol, has been studied for its effect on enhancing the apoptosis of cancer cells when combined with cisplatin, a chemotherapy drug. This research is significant in oncology for developing potential combination therapies for cancer treatment (Li et al., 2017).
4. Microscopy in Biological Research
Propanol's utility extends to microscopy, where it has been used as a medium for imaging soft samples like gelatin films. This application is crucial in biophysical research for understanding the properties of soft biological tissues (Radmacher, Fritz, & Hansma, 1995).
5. Pharmacological Research
Propanol and related compounds have been evaluated in various pharmacological studies, including their effects on agitation associated with traumatic brain injury. Such research is valuable in neuropsychiatry and rehabilitation (Brossart, Meythaler, Parker, Mcnamara, & Elliott, 2008).
6. Nanotechnology in Drug Delivery
Studies have explored the use of propanol in the development of nanotechnology-based drug delivery systems. This research is pivotal in pharmaceutical sciences for improving drug delivery efficiency (Huynh et al., 2011).
特性
製品名 |
Propanoylagmatine |
|---|---|
分子式 |
C8H18N4O |
分子量 |
186.26 g/mol |
IUPAC名 |
N-[4-(diaminomethylideneamino)butyl]propanamide |
InChI |
InChI=1S/C8H18N4O/c1-2-7(13)11-5-3-4-6-12-8(9)10/h2-6H2,1H3,(H,11,13)(H4,9,10,12) |
InChIキー |
WVTOFVPEEGNUHR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCCCN=C(N)N |
正規SMILES |
CCC(=O)NCCCCN=C(N)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




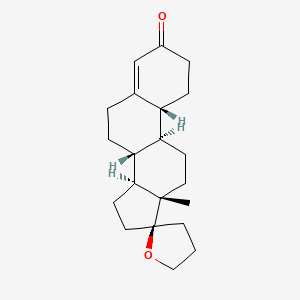
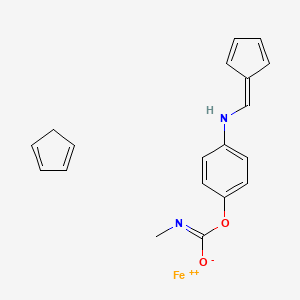
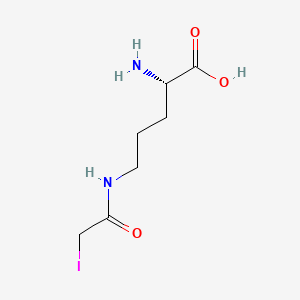
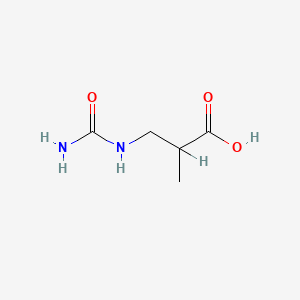
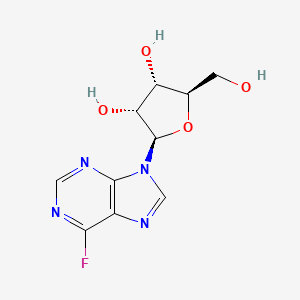
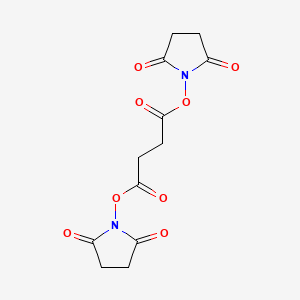
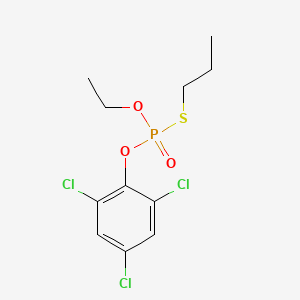
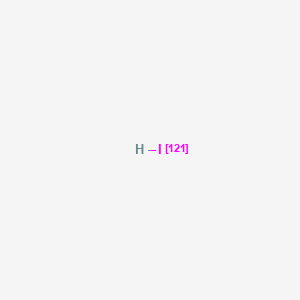
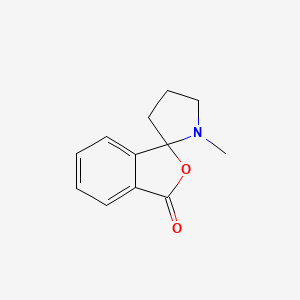
![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)
